
2,2,3,3-Tetrafluoropropyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluoropropyl butyrate: is an organic compound with the molecular formula C7H10F4O2. It is a fluorinated ester, known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropyl butyrate typically involves the esterification of 2,2,3,3-tetrafluoropropanol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to separate the desired ester from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,3-Tetrafluoropropyl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,2,3,3-tetrafluoropropanol and butyric acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed:
Hydrolysis: 2,2,3,3-Tetrafluoropropanol and butyric acid.
Reduction: 2,2,3,3-Tetrafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluoropropyl butyrate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of fluorinated polymers and other complex organic molecules.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and reactivity.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetrafluoropropyl butyrate involves its ability to undergo various chemical reactions, as described above. The fluorine atoms in the compound contribute to its high stability and resistance to degradation. The ester bond in the molecule can be hydrolyzed under specific conditions, releasing the corresponding alcohol and acid. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize reaction intermediates and transition states.
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetrafluoropropyl acrylate: Another fluorinated ester with similar stability and reactivity, used in polymer synthesis.
2,2,3,3-Tetrafluoropropyl methacrylate: Similar to the acrylate derivative, used in the production of high-performance polymers.
2,2,3,3-Tetrafluoropropyl carbonate: A fluorinated carbonate ester with applications in the synthesis of specialty chemicals.
Uniqueness: 2,2,3,3-Tetrafluoropropyl butyrate is unique due to its specific ester structure, which imparts distinct chemical properties compared to other fluorinated esters. Its combination of thermal stability, resistance to chemical reactions, and ability to undergo specific transformations makes it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H10F4O2 |
|---|---|
Molekulargewicht |
202.15 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoropropyl butanoate |
InChI |
InChI=1S/C7H10F4O2/c1-2-3-5(12)13-4-7(10,11)6(8)9/h6H,2-4H2,1H3 |
InChI-Schlüssel |
IBQNYGIRAZKFHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


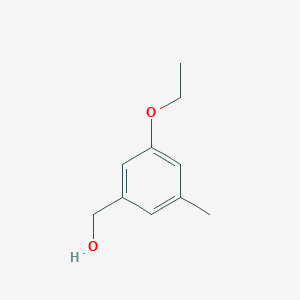
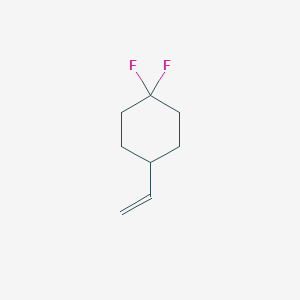
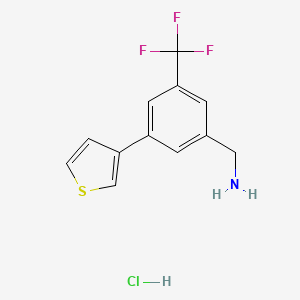
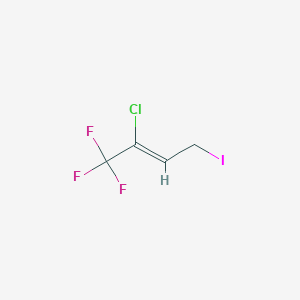

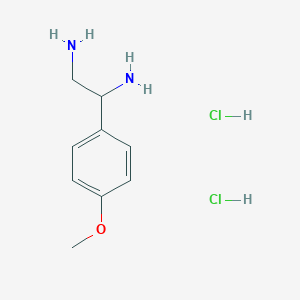
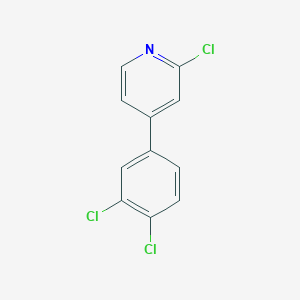
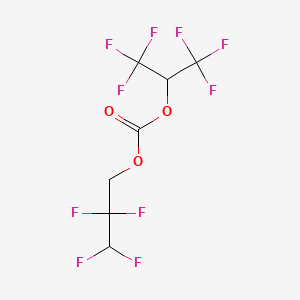
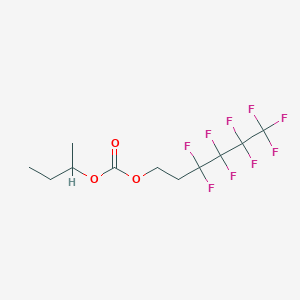
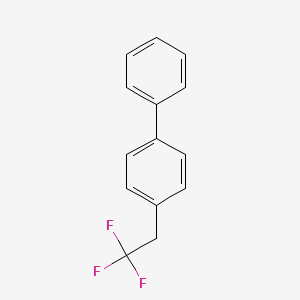
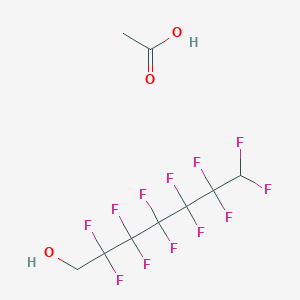


![2-(4-Hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B15091674.png)
